Sodium glycocholate hydrate

概要

説明

Sodium glycocholate hydrate is a conjugated bile salt and an ionic biologic detergent . It is also known by other synonyms such as 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid N-(carboxymethyl)amide sodium salt, Glycocholic acid sodium salt hydrate, N-(3α,7α,12α-Trihydroxy-24-oxocholan-24-yl)glycine sodium salt, and N-Cholylglycine sodium salt .

Molecular Structure Analysis

The molecular formula of Sodium glycocholate hydrate is C26H42NO6Na · xH2O . It has a molecular weight of 487.60 on an anhydrous basis . The structure of Sodium glycocholate hydrate consists of four rings, three six carbon rings (A, B, and C) and one five carbon ring (D) .Physical And Chemical Properties Analysis

Sodium glycocholate hydrate has a melting point of 210-215 °C . It has an assay of 97% and a molecular weight micellar average of 900 (lit.) . Its critical micelle concentration (CMC) is 13 mM (20-25°C) .科学的研究の応用

Oral Insulin Delivery Systems

- Liposomes Containing Glycocholate: Sodium glycocholate has been used to create liposomes for oral insulin delivery, acting as an enzyme inhibitor and permeation enhancer. The study demonstrated that these liposomes offer better protection of insulin against enzymatic degradation compared to other bile salt counterparts (Niu, Lu, Hovgaard, & Wu, 2011).

Colon-targeted Insulin Delivery

- Absorption Promotion: Research explored the effect of sodium glycocholate as an absorption promoter in a colon-targeted insulin delivery system. This method was found to be more effective in increasing hypoglycemic effects after oral administration compared to a reference formulation without sodium glycocholate (Katsuma, Watanabe, Kawai, Takemura, & Sako, 2006).

Interaction with Biological Membranes

- Effect on Lipid Bilayer Membranes: Sodium glycocholate has been studied for its interaction with lipid bilayer membranes. It induces hydration of the lipid bilayer membrane, which is a general phenomenon of bile salts (Mohapatra & Mishra, 2011).

Chemical Structure and Behavior

- Composition in Aqueous Solutions: The composition and existence range of aggregates formed by sodium glycocholate in aqueous solutions have been investigated, revealing insights into its molecular behavior in solution (Bottari, Festa, & Franco, 2002).

Applications in Biology

- Influence on Bacterial Growth: Sodium glycocholate's effect on the survival of Bifidobacterium species was examined, indicating the species' ability to withstand physiological and higher bile salt levels (Ibrahim & Bezkorovainy, 1993).

Chromosomal Analysis

- Chromosomal Banding: Sodium glycocholate has been used to induce chromosomal banding in human lymphocytic metaphase chromosomes, contributing to cytogenetic analysis (Truchini, Geneix, Perissel, Talvard, & Turchini, 1985).

Influence on Ionic Medium

- Behavior in Aqueous Solutions: Research on the influence of the ionic medium on the behavior of sodium glycocholate in solutions has provided insights into its interaction with other chemical compounds (Bottari, Buonfigli, & Festa, 2005).

Micelle Formation

- Testosterone Solubilization: Sodium glycocholate's ability to form micelles and its interaction with testosterone have been studied, providing insights into its role in the solubilization of certain compounds (Martis, Hall, & Thakkar, 1972).

Sodium Glycocholate Micellar Aggregates

- Helical Model for Aggregates: Studies on sodium glycocholate micellar aggregates, including structural models and X-ray analysis, have been conducted to understand its molecular arrangement and behavior in solutions (Campanelli, Sanctis, Galantini, Giglio, & Scaramuzza, 1991).

Physiological Implications

- Intravenous Sodium Glycocholate Test: The clearance of sodium glycocholate in subjects without liver disease was studied, indicating a correlation between bile salt clearance and age (Beckett, Douglas, Nimmo, Finlayson, & Percy-Robb, 1980).

Safety And Hazards

将来の方向性

Sodium glycocholate hydrate has been tested in the laboratory for its ability to form a liposomal delivery system to enhance oral insulin delivery . The in vitro results demonstrated that Sodium glycocholate hydrate liposomes showed promising activity and can be useful to create a new approach to orally deliver insulin more efficiently .

特性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWROUPFMHKARON-HJRQWJHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium glycocholate hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

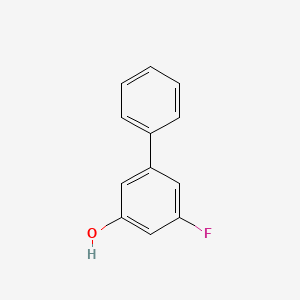

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)